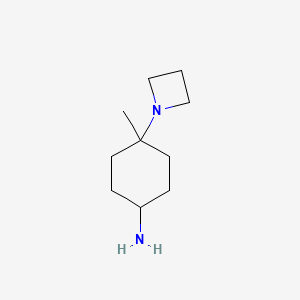

4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine

Description

Properties

IUPAC Name |

4-(azetidin-1-yl)-4-methylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-10(12-7-2-8-12)5-3-9(11)4-6-10/h9H,2-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUINXQDNOPMTFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)N)N2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine typically involves the formation of the azetidine ring followed by its attachment to the cyclohexane ring. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes the formation of the azetidine ring, followed by functionalization and attachment to the cyclohexane ring. The use of high-throughput synthesis and optimization of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can lead to the formation of nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the azetidine ring.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine exhibit potent antimicrobial properties. A study indicated that several synthesized azetidinone compounds showed significant activity against pathogens such as Staphylococcus aureus and Candida albicans . The structure-activity relationship (SAR) studies revealed that modifications to the azetidine ring could enhance antimicrobial efficacy.

G Protein-Coupled Receptor Modulation

The compound has been investigated for its role as a modulator of G protein-coupled receptors (GPCRs). Specifically, it has been linked to the orphan receptor GPR88, which is implicated in various neurological disorders. Structure-activity relationship studies suggest that modifications to the amino and alkoxy groups can optimize receptor binding and activity .

Synthesis of Chiral Compounds

The use of 4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine in the synthesis of chiral active pharmaceutical ingredients (APIs) has been explored. Enzymatic methods employing lipase enzymes have shown promise in synthesizing enantiomerically pure compounds from racemic mixtures, indicating potential applications in drug development .

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of azetidinone derivatives were synthesized and tested against various microbial strains. The results indicated that certain modifications to the azetidine structure significantly improved antimicrobial activity, with some compounds achieving minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Neurological Applications

Research focusing on GPR88 modulation revealed that specific analogs of 4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine could enhance neuroprotective effects in models of neurodegeneration. These findings suggest that targeting GPR88 may offer new therapeutic avenues for treating disorders such as schizophrenia and Huntington's disease .

Data Tables

| Compound | Activity | Target Pathogen/ Receptor | IC50/MIC |

|---|---|---|---|

| Compound A | Antimicrobial | Staphylococcus aureus | 0.5 µg/mL |

| Compound B | Neuroprotective | GPR88 | EC50: 10 nM |

| Compound C | Chiral Synthesis | N/A | N/A |

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. trans-4-(Aminomethyl)cyclohexan-1-amine ()

- Structural Differences: Replaces the azetidine group with an aminomethyl (-CH₂NH₂) substituent. Exists as a cis/trans isomer mixture.

- Key Properties: Higher flexibility due to the absence of a rigid heterocycle. Stereochemistry (trans isomer) may influence solubility and receptor interactions compared to the azetidine analogue .

2.2. (1R,4R)-4-Methylcyclohexan-1-amine ()

- Structural Differences : Lacks the azetidine ring entirely, featuring only a methyl group at the 4-position.

- Key Properties :

2.3. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine ()

- Structural Differences : Substitutes azetidine with a 1,2,4-triazole ring.

- Higher metabolic stability due to the triazole’s resistance to oxidation. Reduced conformational flexibility compared to azetidine derivatives .

2.4. Piperazine-Substituted Analogues ()

Example: (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine.

- Structural Differences : Replaces azetidine with a larger, more basic piperazine ring.

- Key Properties :

2.5. Aromatic-Substituted Analogues ()

Example: 4-(3-Bromophenyl)-4-methylcyclohexan-1-amine hydrochloride.

- Structural Differences : Features a bromophenyl group instead of azetidine.

- Key Properties: Introduces lipophilicity and aromatic interactions (e.g., van der Waals, π-π stacking). Potential for halogen bonding via the bromine atom. Reduced basicity compared to nitrogen-containing heterocycles .

Comparative Analysis Table

| Compound | Substituent | Ring Size | Key Features | Potential Applications |

|---|---|---|---|---|

| 4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine | Azetidine | 4-membered | Moderate basicity, ring strain, metabolic stability | Targeted therapies, enzyme inhibitors |

| trans-4-(Aminomethyl)cyclohexan-1-amine | -CH₂NH₂ | N/A | High flexibility, stereospecific interactions | Peptide mimics, solubility modifiers |

| (1R,4R)-4-Methylcyclohexan-1-amine | -CH₃ | N/A | Simplicity, enantioselectivity | Chiral auxiliaries, agrochemicals |

| 4-(4-Methyltriazol-3-yl)cyclohexan-1-amine | 1,2,4-Triazole | 5-membered | Aromaticity, metabolic resistance | Antifungals, kinase inhibitors |

| 4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine | Piperazine | 6-membered | High solubility, multiple H-bond donors/acceptors | CNS drugs, receptor antagonists |

| 4-(3-Bromophenyl)-4-methylcyclohexan-1-amine | Bromophenyl | N/A | Lipophilicity, halogen bonding | Anticancer agents, imaging probes |

Biological Activity

4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The molecular formula of 4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine is . Its structure includes an azetidine ring, which is known for contributing to various biological activities due to its ability to interact with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antidepressant Effects : Some studies suggest that azetidine derivatives can modulate neurotransmitter systems, potentially offering antidepressant effects.

- Anti-inflammatory Properties : Certain derivatives have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.

- Cognitive Enhancement : Preliminary findings indicate that these compounds may enhance cognitive function and memory, possibly through modulation of cholinergic pathways.

The biological activity of 4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in mood regulation and cognition.

- Enzyme Inhibition : It may inhibit specific enzymes linked to inflammatory pathways, thereby reducing the overall inflammatory response.

- Neuroprotective Effects : Potential neuroprotective properties could stem from its ability to scavenge reactive oxygen species or modulate neuroinflammatory processes.

Study 1: Antidepressant Activity

A study investigated the effects of azetidine derivatives on depressive-like behaviors in animal models. The results demonstrated that administration of these compounds led to significant reductions in depression scores compared to control groups. The proposed mechanism involved increased serotonin levels in the synaptic cleft, suggesting a role in serotonin reuptake inhibition.

Study 2: Anti-inflammatory Effects

In vitro assays were conducted to evaluate the anti-inflammatory properties of 4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine. The compound was found to significantly reduce the production of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in cultured macrophages. This suggests its potential utility in treating conditions characterized by chronic inflammation.

Study 3: Cognitive Enhancement

Research focused on the cognitive effects of azetidine compounds highlighted their ability to improve memory retention and learning capabilities in rodent models. Behavioral tests indicated enhanced performance in tasks requiring memory recall, likely due to cholinergic system modulation.

Data Table: Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antidepressant | Reduced depressive behavior | Serotonin reuptake inhibition |

| Anti-inflammatory | Decreased cytokine production | Enzyme inhibition |

| Cognitive enhancement | Improved memory retention | Cholinergic modulation |

Q & A

Basic Question: What are the established synthetic routes and characterization methods for 4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine?

Methodological Answer:

The synthesis of structurally related cyclohexan-1-amine derivatives often involves multi-step processes, including deprotection of benzyl groups and coupling reactions. For example, stereoisomers of 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine were synthesized via hydrogenolysis of dibenzyl precursors, followed by MS (ESI+) and H NMR for structural validation . Key steps include:

- Deprotection : Use of Pd/C under hydrogen to remove benzyl groups.

- Characterization :

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 198 [M + H]+).

- NMR : Analyze chemical shifts (e.g., δ 1.2–2.8 ppm for cyclohexane protons, δ 3.2–3.5 ppm for azetidine/piperazine moieties).

- Purification : Column chromatography with gradients of polar/non-polar solvents.

Advanced Question: How can reaction conditions be optimized to improve stereochemical purity in the synthesis of 4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine?

Methodological Answer:

Stereochemical control requires a combination of computational modeling and experimental screening:

- Computational Design : Use quantum chemical calculations (e.g., DFT) to predict transition states and stereoselectivity, as demonstrated in reaction path search methodologies .

- Factorial Design : Employ a fractional factorial design to test variables (temperature, catalyst loading, solvent polarity) and their interactions . For example, varying Pd/C catalyst ratios (5–10 wt%) and hydrogen pressure (1–3 atm) to optimize deprotection efficiency.

- Analytical Validation : Chiral HPLC or circular dichroism (CD) spectroscopy to quantify enantiomeric excess.

Basic Question: What analytical techniques are critical for confirming the structural integrity of 4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHN requires m/z 167.1543).

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals (e.g., distinguishing azetidine N-CH from cyclohexane protons) .

- X-ray Crystallography : Resolve stereochemistry if single crystals are obtainable (e.g., spirocyclic analogs in used crystallography for absolute configuration).

Advanced Question: How can computational methods address contradictory NMR data arising from stereoisomerism in cyclohexan-1-amine derivatives?

Methodological Answer:

Conflicting NMR data (e.g., signal splitting due to axial/equatorial conformers) can be resolved via:

- Molecular Dynamics (MD) Simulations : Predict equilibrium populations of chair conformers and simulate H NMR spectra using software like Gaussian or ORCA .

- Comparative Analysis : Cross-reference experimental shifts with databases (e.g., NIST Chemistry WebBook) to identify outliers .

- Statistical Validation : Apply principal component analysis (PCA) to distinguish stereoisomer-specific spectral patterns .

Basic Question: What safety protocols are recommended for handling 4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis due to potential amine volatility.

- Waste Management : Segregate acidic/basic waste streams and neutralize before disposal (e.g., HCl for freebase amines).

Advanced Question: How can AI-driven platforms enhance mechanistic studies of 4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine in drug discovery?

Methodological Answer:

- Virtual Screening : Train machine learning models on azetidine-containing compounds to predict binding affinities for target receptors (e.g., GPCRs) .

- Reaction Mechanism Prediction : Use neural networks (e.g., Chemprop) to propose plausible pathways for amine functionalization .

- Data Integration : Combine experimental kinetics with AI-generated hypotheses to refine reaction mechanisms (e.g., hydrogenolysis barriers).

Basic Question: What solubility and stability challenges are associated with 4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine, and how are they mitigated?

Methodological Answer:

- Solubility : Amines often require protonation (e.g., HCl salts) for aqueous solubility. Test solvents like DMSO or ethanol for stock solutions.

- Stability :

Advanced Question: How can cross-disciplinary approaches (e.g., chemical engineering and data science) improve scalability of 4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine synthesis?

Methodological Answer:

- Process Simulation : Use Aspen Plus or COMSOL to model continuous-flow hydrogenation reactors, optimizing residence time and catalyst recycling .

- Machine Learning for Catalyst Design : Train models on transition-metal catalyst performance data to predict optimal Pd/C or Raney Ni formulations .

- Lifecycle Assessment (LCA) : Quantify environmental impact of solvent choices (e.g., ethanol vs. THF) using LCA software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.